![molecular formula C13H18N2O B3303303 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one CAS No. 92032-55-8](/img/structure/B3303303.png)
2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
Overview
Description
2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one, also known as Methiopropamine (MPA), is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in 1942, and its chemical structure is similar to that of methamphetamine. MPA has been used for research purposes, and its potential applications in the scientific field have been explored.
Scientific Research Applications
Synthesis and Receptor Binding Affinity
Arylcycloalkylamines, such as phenyl piperidines, are key pharmacophoric groups in antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. The investigation into the contributions of these groups revealed the complex interplay between structure and receptor affinity, indicating that the selectivity and potency are largely determined by the composite structure of these compounds rather than by specific arylalkyl moieties alone (Sikazwe et al., 2009).
Chemical Interactions and Reactions
The nucleophilic aromatic substitution of the nitro-group is a significant reaction involving piperidine, demonstrating the versatile reactivity of piperidine-based compounds. These reactions provide insights into the mechanisms of aromatic substitution and contribute to the broader understanding of piperidine's chemical behavior, especially in the formation of various derivatives through interactions with other compounds (Pietra & Vitali, 1972).
Pharmacological Potential
The exploration of dipeptidyl peptidase IV (DPP IV) inhibitors for treating type 2 diabetes mellitus (T2DM) highlights the potential of piperidine derivatives in medicinal chemistry. Piperidines and related structures serve as key scaffolds in the design of new antidiabetic drugs, emphasizing the importance of piperidine-based compounds in therapeutic applications (Mendieta et al., 2011).
Cytochrome P450 Enzyme Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes underlines the significance of piperidine derivatives in understanding drug metabolism and potential drug-drug interactions. Specific inhibitors, including piperidine-based compounds, play crucial roles in deciphering the involvement of various CYP isoforms in drug metabolism, providing a foundation for safer drug development and usage (Khojasteh et al., 2011).
properties
IUPAC Name |
2-anilino-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(15-9-5-2-6-10-15)11-14-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBNLFNMOOMMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273026 | |
Record name | 2-(Phenylamino)-1-(1-piperidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92032-55-8 | |
Record name | 2-(Phenylamino)-1-(1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92032-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylamino)-1-(1-piperidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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